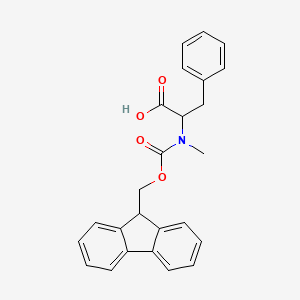
2,2'-(Anthracene-9,10-diyldisulfanediyl)diethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({10-[(2-aminoethyl)sulfanyl]anthracen-9-yl}sulfanyl)ethanamine is a complex organic compound featuring an anthracene core with sulfanyl and aminoethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({10-[(2-aminoethyl)sulfanyl]anthracen-9-yl}sulfanyl)ethanamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the anthracene core: This can be achieved through Friedel-Crafts acylation followed by reduction.
Introduction of sulfanyl groups: This step involves the reaction of the anthracene derivative with thiol-containing compounds under controlled conditions.
Attachment of aminoethyl groups: The final step involves the reaction of the sulfanyl-anthracene intermediate with ethylenediamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({10-[(2-aminoethyl)sulfanyl]anthracen-9-yl}sulfanyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced anthracene derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-({10-[(2-aminoethyl)sulfanyl]anthracen-9-yl}sulfanyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in fluorescence studies due to its anthracene core.
Biology: Investigated for its potential as a fluorescent marker in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-({10-[(2-aminoethyl)sulfanyl]anthracen-9-yl}sulfanyl)ethanamine involves its interaction with specific molecular targets. The anthracene core allows for π-π stacking interactions with aromatic residues in proteins, while the aminoethyl and sulfanyl groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-aminoethyl)sulfanyl]acetic acid
- **[(2-aminoethyl)sulfanyl]sulfonic acid
Comparison
Compared to similar compounds, 2-({10-[(2-aminoethyl)sulfanyl]anthracen-9-yl}sulfanyl)ethanamine is unique due to its anthracene core, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring fluorescence, such as imaging and sensor development.
Properties
Molecular Formula |
C18H20N2S2 |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
2-[10-(2-aminoethylsulfanyl)anthracen-9-yl]sulfanylethanamine |
InChI |
InChI=1S/C18H20N2S2/c19-9-11-21-17-13-5-1-2-6-14(13)18(22-12-10-20)16-8-4-3-7-15(16)17/h1-8H,9-12,19-20H2 |
InChI Key |
RLPBUWHUIMRPDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2SCCN)SCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2,3-dimethylphenyl)-N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]benzamide](/img/structure/B12468631.png)
![8-nitro-11-oxo-11H-indeno[1,2-b]chromenium](/img/structure/B12468640.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12468652.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12468659.png)
![4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12468666.png)
![2-[(3,4-Dichlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12468673.png)

![3,3-Dimethyl-2-oxobutyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-phenylpropanoate (non-preferred name)](/img/structure/B12468677.png)


![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B12468684.png)
